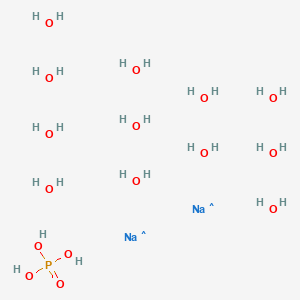

Phosphoric acid disodium dodecahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H27Na2O16P |

|---|---|

Molecular Weight |

360.16 g/mol |

InChI |

InChI=1S/2Na.H3O4P.12H2O/c;;1-5(2,3)4;;;;;;;;;;;;/h;;(H3,1,2,3,4);12*1H2 |

InChI Key |

FCBXCSMDIVQNDS-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)(O)O.[Na].[Na] |

Origin of Product |

United States |

Overview of Hydrated Inorganic Phosphates: Structural and Energetic Considerations

The crystal structure of phosphoric acid disodium (B8443419) dodecahydrate (Na₂HPO₄·12H₂O) belongs to the monoclinic system. vulcanchem.com The twelve water molecules are arranged in a stable lattice around the sodium cations and the hydrogen phosphate (B84403) anion. vulcanchem.com This extensive hydration network is fundamental to its physical properties, including its crystalline form, which appears as colorless, transparent crystals. chemical-sales.com The presence of this hydration sphere also contributes to the hygroscopic nature of the anhydrous and lower hydrate (B1144303) forms of the salt. vulcanchem.comspectrumchemical.com

From an energetic standpoint, hydrated inorganic salts like disodium phosphate dodecahydrate are significant as phase change materials (PCMs). chemicalbook.comresearchgate.net These materials absorb and release large amounts of latent heat during phase transitions (e.g., melting and freezing) at a nearly constant temperature. chemicalbook.comnih.gov Disodium phosphate dodecahydrate has a suitable phase transition temperature of approximately 35°C and a high latent heat of fusion, making it a candidate for thermal energy storage applications. spectrumchemical.comnih.govsarchemlabs.com However, upon melting, it can undergo incongruent melting, leading to phase separation into a lower hydrate (heptahydrate) and a saturated aqueous solution, which can affect its cyclic stability and performance. nih.govacs.org The dehydration process can be complex; for instance, during freeze-drying, the crystalline dodecahydrate can transform into an amorphous anhydrate.

The structural and energetic properties of hydrated phosphates are also relevant in biomineralization. Research has shown the presence of hydrated phosphate species in the early stages of calcium carbonate shell formation in marine organisms, suggesting a role in stabilizing transient amorphous mineral phases. nih.gov

Table 1: Physicochemical Properties of Phosphoric Acid Disodium Dodecahydrate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | Na₂HPO₄·12H₂O | sigmaaldrich.com |

| Molecular Weight | 358.14 g/mol | sigmaaldrich.comebi.ac.uk |

| Appearance | White, efflorescent, odorless powder or crystals | echemi.com |

| Crystal System | Monoclinic | vulcanchem.comechemi.com |

| Density | 1.52 g/cm³ | vulcanchem.comsigmaaldrich.com |

| Melting Point | ~35 °C | spectrumchemical.comsarchemlabs.com |

| Solubility in Water | 218 g/L (at 20 °C) | sarchemlabs.comsigmaaldrich.com |

| pH | 9.0 - 9.3 (50 g/L solution at 20 °C) | sigmaaldrich.com |

Significance of Phosphoric Acid Disodium Dodecahydrate in Contemporary Chemical Science

The distinct properties of phosphoric acid disodium (B8443419) dodecahydrate underpin its significance in several areas of contemporary chemical science and industry. Its applications range from energy storage to biochemical research.

A primary area of interest is its use as a phase change material (PCM) for thermal energy storage. guidechem.com With a high latent heat storage capacity, it is investigated for applications in building energy conservation, such as in floor heating systems and thermal insulation layers, to maintain comfortable indoor temperatures and reduce energy consumption. chemicalbook.comresearchgate.net

In the realm of analytical and biochemistry, disodium hydrogen phosphate (B84403) is a crucial component of phosphate buffer systems. sigmaaldrich.com These buffers are essential for maintaining a stable pH in a wide array of biological and chemical experiments, including downstream chromatography of biomolecules and in final liquid formulations for pharmaceuticals. sarchemlabs.comsigmaaldrich.com

The compound also serves important functions in various industrial processes. In the food industry, it is utilized as a pH regulator, an emulsifier to prevent coagulation in products like condensed milk, and a texture enhancer. vulcanchem.comchemical-sales.com In water treatment, it acts as a water softener by sequestering calcium ions, which helps to prevent the formation of scale in boilers and pipelines. vulcanchem.comepa.gov Furthermore, it finds use as a flame retardant for materials like wood and paper and is a component in some detergents. guidechem.com

Research has also focused on creating eutectic mixtures by combining disodium phosphate dodecahydrate with other hydrated salts, such as dipotassium (B57713) hydrogen phosphate trihydrate (K₂HPO₄·3H₂O) or sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O). scispace.com This approach allows for the tuning of the phase transition temperature, broadening the applicability of these materials for specific thermal energy storage requirements. scispace.com

Current Research Trajectories and Challenges in Dodecahydrate Systems

Precision Synthesis Pathways and Reaction Optimization

The primary industrial synthesis of disodium phosphate (B84403) involves the neutralization of phosphoric acid with a sodium-containing base, most commonly sodium hydroxide (B78521). wikipedia.orgpatsnap.com The reaction proceeds as follows:

H₃PO₄ + 2NaOH + 10H₂O → Na₂HPO₄·12H₂O

Another industrial method involves a two-step process starting from dicalcium phosphate, which is treated with sodium bisulfate to precipitate calcium sulfate (B86663) and produce a monosodium phosphate solution. wikipedia.org This solution is then partially neutralized with sodium hydroxide to yield disodium phosphate. wikipedia.org

Control of Reactant Ratios and Solution Concentrations

The stoichiometry of the reactants is a fundamental parameter in the synthesis of disodium hydrogen phosphate dodecahydrate. Precise control over the molar ratios of phosphoric acid and sodium hydroxide is essential to ensure the formation of the desired dibasic salt and to minimize the presence of monobasic or tribasic sodium phosphate impurities.

A patented method details an optimized mass fraction proportion for the synthesis, ensuring high purity. google.com The process involves reacting sodium hydroxide, deionized water, and phosphoric acid under controlled conditions to achieve a high-quality product suitable for pharmaceutical and reagent standards. google.com

Table 1: Optimized Reactant Ratios for High-Purity Synthesis

| Reactant | Optimized Mass Fraction Proportion | Example Batch Quantities |

|---|---|---|

| Sodium Hydroxide | 1 part | 160 g |

| Deionized Water | 3.125 parts | 500 ml |

| Phosphoric Acid (85%) | 1.4375 parts | 230 g |

Data sourced from a patented preparation method which reports achieving a product purity of 99.93%. google.com

Influence of Reaction pH and Temperature on Product Purity and Yield

The pH of the reaction solution is a critical control point, directly influencing which sodium phosphate salt is formed. For disodium hydrogen phosphate, a moderately basic pH is required, typically maintained within a narrow range to maximize yield and purity. wikipedia.org Research indicates an optimal final pH range of 8.2 to 8.6 for the reaction mixture. google.com Maintaining the pH in this range ensures the equilibrium favors the formation of the HPO₄²⁻ ion. wikipedia.orggoogle.com

Temperature control is equally crucial throughout the synthesis and crystallization stages. The initial reaction is often managed at an elevated temperature to ensure complete neutralization. One effective method maintains a temperature of 60-70°C while stirring for 15-25 minutes until the pH stabilizes. google.com Following the reaction, a carefully controlled cooling process is initiated to induce crystallization of the dodecahydrate form.

Table 2: Influence of pH and Temperature on Purity and Yield

| Parameter | Optimal Range | Purpose | Reported Outcome |

|---|---|---|---|

| Reaction pH | 8.2 - 8.6 | Favors formation of dibasic salt | Product purity of 99.93% and yield of 75% achieved at pH 8.6. google.com |

| Reaction Temperature | 60 - 70 °C | Ensures complete and stable neutralization | A reaction at 70°C for 20 min leads to a stable pH. google.com |

| Crystallization Temperature | Cooled to 30 - 35 °C | Initiates precipitation of dodecahydrate crystals | Cooling to 33°C under stirring induces crystallization. google.com |

| Final Cooling | Cooled to 20 °C | Maximizes crystal separation from mother liquor | Further cooling to 20°C before filtration separates the final product. google.com |

Development of Energy-Efficient Crystallization Processes

Energy consumption is a significant factor in large-scale chemical production. The synthesis of phosphoric acid disodium dodecahydrate has seen the development of methods specifically designed to reduce energy input. A key innovation is a process that operates under mild conditions, successfully achieving crystallization at room temperature. google.com This approach circumvents the need for energy-intensive heating for concentration or the use of organic solvents for precipitation, representing a significant advancement in efficiency. google.com

General strategies for creating energy-efficient crystallization processes, which are applicable to disodium phosphate production, include:

Heat Recovery Systems: Reusing waste heat from cooling stages to preheat reactant solutions can significantly lower external energy demands.

Advanced Process Controls: Implementing real-time monitoring allows for dynamic adjustments to parameters like temperature and mixing speed, optimizing energy use throughout the process.

Multistage Crystallization: Using multiple crystallization stages can help optimize temperature profiles and recycle heat more effectively.

The development of long-term thermal energy storage systems that utilize the supercooling properties of materials like disodium hydrogen phosphate dodecahydrate also drives research into its thermal behavior, which can inform more energy-efficient production cycles. researchgate.net

Advanced Investigations into Crystallization Kinetics and Mechanisms

Disodium hydrogen phosphate dodecahydrate is extensively studied for its properties as a phase change material (PCM), which has led to in-depth investigations of its crystallization behavior. researchgate.netchemicalbook.com These studies provide valuable insights into its fundamental solidification and growth dynamics.

Analysis of Solidification Dynamics and Nucleation Phenomena

The solidification of disodium hydrogen phosphate dodecahydrate from its melt is characterized by significant supercooling, a phenomenon where the material remains liquid even when cooled below its melting point of approximately 35°C. researchgate.netelsevierpure.com This reluctance to nucleate is a critical aspect of its solidification dynamics. elsevierpure.com

Research has focused on understanding and controlling this behavior. The addition of nucleating agents is a common strategy to promote crystallization and reduce the degree of supercooling. elsevierpure.com Studies have quantified the promoting ability of various additives, revealing that factors like the additive's solubility and the ionic radius of its cations play a clear role in its effectiveness at inducing heterogeneous nucleation. elsevierpure.com

During some processes like freeze-drying, the crystalline dodecahydrate form can undergo a phase transition. nih.gov As ice is sublimated during primary drying, the dodecahydrate dehydrates, resulting in a transition to an amorphous anhydrate. nih.gov This demonstrates that the final solid-state form is highly dependent on the dynamics of the process conditions.

Quantification of Crystal Growth Rate Dependency on Supercooling Degree

The rate at which crystals of disodium hydrogen phosphate dodecahydrate grow is strongly dependent on the degree of supercooling (the difference between the melting point and the actual temperature of the liquid). researchgate.net Detailed investigations have quantified this relationship, showing that the growth rate increases as the supercooling becomes more pronounced. researchgate.net

Two distinct growth regimes have been identified:

Low Supercooling (<10 K): In this range, the hydrate grows as a single crystal. The growth rate is approximately proportional to the third power of the degree of supercooling. researchgate.net

High Supercooling (>10 K): When the degree of supercooling exceeds about 10 K, the viscosity of the liquid phase increases dramatically. researchgate.net This leads to a change in morphology, with the crystal growing in a dendritic (tree-like) pattern. In this regime, the rate of increase in growth slows down relative to the increase in supercooling. researchgate.net

Table 3: Crystal Growth Rate as a Function of Supercooling Degree

| Degree of Supercooling (ΔT) | Crystal Morphology | Growth Rate Relationship | Notes |

|---|---|---|---|

| < 10 K | Single Crystal | Proportional to (ΔT)³ | Growth is comparatively slow compared to metals. researchgate.net |

| > 10 K | Dendritic Crystal | Rate of increase slows | Caused by a drastic increase in the viscosity of the hydrate below the melting point. researchgate.net |

Data sourced from a study on the solidification process of disodium hydrogenphosphate dodecahydrate for thermal energy storage applications. researchgate.net

This detailed understanding of crystallization kinetics is crucial for applications in thermal energy storage and for controlling crystal size and morphology during industrial production. researchgate.net

Examination of Crystal Morphological Evolution (e.g., single crystal, dendritic growth)

The morphology of this compound crystals is significantly influenced by the conditions of crystallization, particularly the degree of supercooling. Research into its solidification process reveals a distinct evolution in crystal structure as these conditions change. researchgate.net

Initially, under certain conditions, the dodecahydrate can crystallize as needle-like structures. researchgate.net However, the transition between different dominant morphologies, such as single crystals and dendritic structures, is primarily governed by the level of supercooling—the extent to which the material is cooled below its melting point.

When the degree of supercooling is relatively low, specifically less than approximately 10 K, the crystal of the hydrate tends to grow as a single crystal. researchgate.net In this state, the growth rate is observed to be approximately proportional to the third power of the degree of supercooling. researchgate.net

As the degree of supercooling surpasses about 10 K, a notable shift in the crystal's growth pattern occurs. The viscosity of the hydrate in its liquid phase increases drastically at these lower temperatures. researchgate.net This change promotes a transition from a single crystal to a dendritic growth pattern. researchgate.net Consequently, the rate of increase in crystal growth slows down as the degree of supercooling continues to rise. researchgate.net During freeze-drying processes, the crystalline dodecahydrate can undergo a different kind of transformation, transitioning to an amorphous anhydrate as it dehydrates. nih.gov

| Degree of Supercooling | Dominant Crystal Morphology | Key Observations |

|---|---|---|

| < 10 K | Single Crystal | The growth rate is roughly proportional to the third power of the degree of supercooling. |

| > 10 K | Dendritic Crystal | The increase in growth rate with increasing supercooling diminishes due to a drastic rise in the viscosity of the liquid phase. |

Strategies for Suppressing Undesirable Hydrate Formation (e.g., heptahydrate)

A significant challenge in the application of this compound, particularly in thermal energy storage, is the undesirable formation of other hydrate forms, most notably the heptahydrate (Na₂HPO₄·7H₂O). researchgate.net Disodium phosphate exists in several hydrated forms, including the dihydrate, heptahydrate, and dodecahydrate. wikipedia.org The heptahydrate is problematic because it can exist stably at temperatures higher than the melting point of the dodecahydrate. researchgate.net

During long-term thermal cycling of heat storage and release, this stability difference allows for the crystallization and subsequent accumulation of the heptahydrate within the dodecahydrate melt. researchgate.net This process leads to phase segregation and a gradual decrease in the amount of latent heat that the dodecahydrate can store. researchgate.net The formation of the heptahydrate is thought to be related to a decrease in the diffusion rate during the dissolution process of the heptahydrate itself. researchgate.net

The primary strategy to suppress the formation of this undesirable heptahydrate is to prevent the conditions that lead to its crystallization and accumulation. Detailed observation of the melting and freezing behavior during thermal cycles is crucial for understanding and controlling this phenomenon. researchgate.net One suggested approach is to maintain conditions that prevent the stabilization and growth of the heptahydrate crystals. If the liquidus line of the heptahydrate is substantially dissolved, its formation can be suppressed. researchgate.net This can be achieved by methods that counter the underlying causes of its formation, such as concentration polarization, as discussed in the following section.

| Hydrate Form | Formula | Key Characteristic Relevant to Suppression |

|---|---|---|

| Dodecahydrate | Na₂HPO₄·12H₂O | The desired phase for certain applications like latent heat storage. |

| Heptahydrate | Na₂HPO₄·7H₂O | Undesirable form that can stably exist above the dodecahydrate's melting point, causing phase segregation. researchgate.net |

| Dihydrate | Na₂HPO₄·2H₂O | Another possible hydrate form. wikipedia.org |

Mitigation of Phase Segregation and Concentration Polarization during Crystallization Cycles

Phase segregation and concentration polarization are critical issues that arise during the repeated crystallization and melting cycles of this compound. researchgate.net These phenomena are particularly detrimental in latent heat storage applications, as they not only reduce the amount of storable latent heat but also depress the heat-releasing speed. researchgate.net The occurrence of phase segregation is directly linked to the crystallization of the undesirable heptahydrate. researchgate.net

Concentration polarization refers to the formation of concentration gradients within the melt. In the case of disodium phosphate dodecahydrate, this can lead to areas diluted by phase segregation and others concentrated by the polarization effect. researchgate.net Research has shown that in a diluted upper layer of the melt, the crystal growth rate can drop to about 40% of the optimal rate. researchgate.net In a concentrated lower layer, the growth rate can be even more severely depressed, falling to about 20%. researchgate.net

A key strategy for mitigating these issues is the implementation of mechanical stirring within the heat storage device. researchgate.net Stirring helps to eliminate the concentration polarization of the Na₂HPO₄ component that forms in the melt. researchgate.net By ensuring a homogenous concentration throughout the melt, the conditions that favor the stable crystallization of the heptahydrate are disrupted. This, in turn, prevents the occurrence of phase segregation, allowing the dodecahydrate to maintain its thermal storage capacity and performance over long-term cycling. researchgate.net

| Phenomenon | Impact on Crystallization | Mitigation Strategy |

|---|---|---|

| Concentration Polarization (Upper Layer - Diluted) | Crystal growth rate drops to ~40%. | Stirring the melt to eliminate concentration polarization. |

| Concentration Polarization (Lower Layer - Concentrated) | Crystal growth rate drops to ~20%. | |

| Phase Segregation (due to Heptahydrate) | Reduces latent heat amount and lowers nucleation temperature. | Preventing the accumulation of heptahydrate, for example, through stirring. |

Vibrational Spectroscopy for Structural Elucidation and Dynamic Processes

Vibrational spectroscopy serves as a powerful tool for investigating the molecular structure and dynamic transformations of hydrated compounds. Techniques such as Raman and Fourier Transform Infrared (FTIR) spectroscopy provide detailed insights into the vibrational modes of functional groups, allowing for the real-time monitoring of processes like dehydration and the characterization of intermolecular forces.

Thermo-Raman Spectroscopy (TRS) is a highly effective technique for monitoring the structural changes in this compound (Na₂HPO₄·12H₂O) during thermal treatment. By recording Raman spectra as a function of temperature, a microscopic picture of the dehydration and subsequent condensation processes can be obtained.

Studies using TRS have shown that the thermal decomposition of Na₂HPO₄·12H₂O is not a single event but a multi-step process involving the sequential loss of water molecules. researchgate.net As the compound is heated, various lower hydrated forms are transiently formed before the complete removal of water. The process typically proceeds through the formation of octahydrate, heptahydrate, dihydrate, and monohydrate species. researchgate.net These transformations are observed through distinct changes in the Raman spectra, particularly in the regions corresponding to the vibrational modes of water (H₂O) and the phosphate anion (PO₄³⁻). researchgate.net

Following the complete dehydration to form anhydrous disodium phosphate (Na₂HPO₄), further heating to higher temperatures induces a condensation reaction. This process involves the fusion of two HPO₄²⁻ anions to form the pyrophosphate anion (P₂O₇⁴⁻), resulting in the final product of sodium pyrophosphate (Na₄P₂O₇). researchgate.net The entire pathway can be precisely mapped by analyzing the appearance and disappearance of characteristic Raman peaks for each intermediate species.

Table 1: Dehydration and Condensation Pathway of Na₂HPO₄·12H₂O via Thermo-Raman Spectroscopy This table is interactive. Click on the headers to sort.

| Stage | Compound Formed | Chemical Formula | Key Process |

|---|---|---|---|

| Initial | This compound | Na₂HPO₄·12H₂O | Starting material |

| Step 1 | Disodium phosphate octahydrate | Na₂HPO₄·8H₂O | Dehydration |

| Step 2 | Disodium phosphate heptahydrate | Na₂HPO₄·7H₂O | Dehydration |

| Step 3 | Disodium phosphate dihydrate | Na₂HPO₄·2H₂O | Dehydration |

| Step 4 | Disodium phosphate monohydrate | Na₂HPO₄·H₂O | Dehydration |

| Step 5 | Anhydrous disodium phosphate | Na₂HPO₄ | Dehydration |

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule and probing the nature of intermolecular forces, such as hydrogen bonding. In Na₂HPO₄·12H₂O, FTIR spectra provide a characteristic "fingerprint" based on the vibrational modes of the phosphate group and the water of crystallization. acs.org

The analysis of the FTIR spectrum of Na₂HPO₄·12H₂O reveals distinct absorption bands corresponding to specific molecular vibrations. The presence of the hydrogen phosphate (HPO₄²⁻) ion is confirmed by several characteristic peaks. Vibrations associated with the P-O bonds are prominent, including symmetric and asymmetric stretching modes of the PO₃ group and a characteristic absorption for the P-OH bond. acs.org The broad absorption bands in the higher frequency region are characteristic of the O-H stretching vibrations from the numerous water molecules within the crystal lattice, indicating extensive hydrogen bonding. researchgate.net

When Na₂HPO₄·12H₂O is incorporated into composite materials, FTIR is used to verify the interactions between the components. The absence of new absorption peaks in the resulting spectrum typically indicates that the components are physically mixed and that no chemical reactions have occurred between the salt and the matrix material. acs.org This confirms that the salt's fundamental chemical structure is preserved within the composite.

Table 2: Characteristic FTIR Absorption Bands for Na₂HPO₄·12H₂O This table is interactive. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~2975 | O-H in water of crystallization | Stretching |

| 1080.1 | PO₃ | Asymmetric Stretching |

| 985.6 | PO₃ | Symmetric Stretching |

| 866.0 | P-OH | Stretching |

X-ray Diffraction for Crystalline Phase Analysis

X-ray diffraction (XRD) is an indispensable analytical method for the study of crystalline materials. It provides definitive information on the crystal structure, phase composition, and structural integrity of a sample.

Powder X-ray Diffraction (PXRD) is the primary technique used to identify the specific crystalline phase of this compound and to assess its structural state within a composite material. researchgate.netresearchgate.net Every crystalline material produces a unique diffraction pattern, analogous to a fingerprint, which is characterized by a series of diffraction peaks at specific angles (2θ). researchgate.net

The PXRD pattern of pure Na₂HPO₄·12H₂O shows a set of sharp, well-defined peaks, confirming its highly crystalline nature. researchgate.net This distinct pattern allows for its unambiguous identification and differentiation from other hydrated forms, such as Na₂HPO₄·7H₂O or Na₂HPO₄·2H₂O, which have different crystal structures and therefore produce different diffraction patterns. researchgate.net

In the context of composite materials, PXRD is crucial for assessing structural integrity. When Na₂HPO₄·12H₂O is mixed with a supporting material, such as expanded graphite (B72142) or silica (B1680970), PXRD analysis is performed on the resulting composite. researchgate.netresearchgate.net By comparing the composite's diffraction pattern with the patterns of the individual components, researchers can confirm the continued presence of the crystalline dodecahydrate phase. If the characteristic peaks of Na₂HPO₄·12H₂O are present in the composite pattern alongside the peaks of the matrix material, it confirms that the salt has been successfully incorporated without losing its crystalline structure. researchgate.net

Thermal Analysis Techniques for Phase Transition Behavior

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. These methods are essential for characterizing the phase transitions that define the behavior of materials like Na₂HPO₄·12H₂O.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify the energy changes associated with phase transitions, such as melting, crystallization, and dehydration. researchgate.net

For Na₂HPO₄·12H₂O and its modified systems, DSC is used to characterize its thermal energy storage properties. The DSC heating curve for the pure compound shows a significant endothermic peak, which corresponds to the absorption of latent heat during its melting and dehydration process. nih.gov The total dehydration of the 12 water molecules is a multi-step event that occurs over a temperature range, which can be resolved with thermal analysis techniques.

When Na₂HPO₄·12H₂O is incorporated into modified systems, such as eutectic mixtures or shape-stabilized composites, DSC is used to determine the phase transition temperature and latent heat (melting enthalpy) of the new system. researchgate.netnih.gov For instance, in a composite, the DSC curve will show an endothermic peak corresponding to the melting of the salt within the matrix. The area of this peak is used to calculate the latent heat of the phase change, while the peak temperature indicates the melting point. These values are critical for evaluating the performance of the material for thermal energy storage applications.

Table 3: Thermal Properties of Modified Na₂HPO₄·12H₂O Systems via DSC This table is interactive. Click on the headers to sort.

| System Type | Phase Transition Temperature (°C) | Melting Enthalpy (J/g) | Source |

|---|---|---|---|

| Eutectic Composite with K₂HPO₄·3H₂O/SiO₂ | 26.5 | 145.3 | researchgate.net |

Thermogravimetric Analysis for Quantification of Dehydration Steps and Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal stability and dehydration process of hydrated compounds like this compound (Na₂HPO₄·12H₂O). By precisely measuring the change in mass as a function of temperature, TGA provides quantitative insights into the loss of water molecules.

Studies have shown that the thermal degradation of disodium phosphate dodecahydrate involves a significant weight loss corresponding to the release of its 12 water molecules. This dehydration process typically occurs in a temperature range of 30°C to 84°C, resulting in a total weight loss of approximately 59.3%. researchgate.net

More detailed investigations have revealed that this dehydration is not a single-step event but rather a multi-stage process. One study identified five distinct steps in the dehydration of Na₂HPO₄·12H₂O when heated. researchgate.net The initial loss of four water molecules begins between 31°C and 40°C. researchgate.net Subsequent dehydration events, corresponding to the loss of one, five, one, and one water molecule, respectively, occur at progressively higher temperatures until the anhydrous form, Na₂HPO₄, is formed. researchgate.net Thermo-Raman spectroscopy, in conjunction with TGA, has been instrumental in identifying the various hydrated intermediates, such as Na₂HPO₄·8H₂O, Na₂HPO₄·7H₂O, Na₂HPO₄·2H₂O, and Na₂HPO₄·H₂O, that form during this process. nih.gov While TGA quantifies the mass loss, techniques like thermo-Raman spectroscopy help to identify the structural changes associated with each dehydration step. nih.gov

The following table summarizes the multi-step dehydration of disodium phosphate dodecahydrate as observed in thermal analysis studies.

Dehydration Steps of Disodium Phosphate Dodecahydrate

| Dehydration Step | Temperature Range (°C) | Number of Water Molecules Lost |

|---|---|---|

| 1 | 31 - 40 | 4 |

| 2 | 41 - 44 | 1 |

| 3 | 45 - 65 | 5 |

| 4 | 68 - 76 | 1 |

T-History Method for Studying Nucleation and Solidification Kinetics

The T-History method is a valuable and straightforward technique for determining the key thermophysical properties of phase change materials (PCMs), including this compound. This method involves comparing the temperature-time cooling curves of a PCM sample and a reference material with known properties. It is particularly useful for studying phenomena like supercooling and the kinetics of solidification.

Disodium phosphate dodecahydrate is a promising latent heat storage material, but it exhibits significant supercooling, meaning it can be cooled below its melting point without solidifying. researchgate.netelsevierpure.com This characteristic can hinder its application in thermal energy storage systems where reliable heat release at the melting point is required. researchgate.netelsevierpure.com The T-History method allows for the quantification of this supercooling effect. For instance, pure disodium phosphate dodecahydrate has been shown to have a supercooling degree of 10.8°C. chemicalbook.com

The growth rate of crystals during solidification is also influenced by the degree of supercooling. researchgate.net For disodium phosphate dodecahydrate, the crystal growth rate increases with a higher degree of supercooling. researchgate.net When the supercooling is below approximately 10 K, the hydrate tends to grow as a single crystal, with the growth rate being proportional to the third power of the degree of supercooling. researchgate.net However, at supercooling levels exceeding 10 K, dendritic crystal growth is observed, and the rate of increase in growth slows down, partly due to a significant increase in the viscosity of the hydrate in its liquid phase below the melting point. researchgate.net

In composite materials, the T-History method is used to evaluate the impact of additives on nucleation and solidification. For example, in a composite of sodium acetate (B1210297) trihydrate (SAT) with a copper foam matrix coated with disodium hydrogen phosphate dodecahydrate, the T-History method revealed a solidification temperature of 57.52°C and a supercooling of 3.28°C. researchgate.netasme.orgasme.org This demonstrates the role of the composite structure and the nucleating agent in modifying the solidification behavior.

The table below presents data on the supercooling of disodium phosphate dodecahydrate and its composites.

Supercooling Data for Disodium Phosphate Dodecahydrate Systems

| Material | Supercooling Degree (°C) |

|---|---|

| Pure Disodium Phosphate Dodecahydrate (DHPD) | 10.8 |

| DHPD with 0.1% Graphene Oxide | 14.9 |

| DHPD with 0.2% Graphene Oxide | 11.3 |

| DHPD with 0.3% Graphene Oxide | 11.8 |

| DHPD with 0.4% Graphene Oxide | 10.3 |

Microscopic and Morphological Characterization

Scanning Electron Microscopy for Microstructural Analysis of Composite Materials

In studies of resin-based composites containing calcium phosphate particles, such as dicalcium phosphate anhydrous (DCPA), SEM has been used to visualize the fracture surfaces. researchgate.net These analyses can reveal how well the phosphate particles are integrated into the polymer matrix. For instance, SEM images can show gaps between the phosphate particles and the resin, indicating a lack of functionalization and potentially weaker mechanical properties. researchgate.net

When disodium hydrogen phosphate dodecahydrate is used as a nucleating agent in other phase change materials, such as sodium acetate trihydrate (SAT), SEM can be employed to examine the microstructure of the resulting composite. researchgate.net The distribution and morphology of the nucleating agent within the SAT matrix can significantly influence the composite's thermal properties.

Furthermore, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) allows for elemental mapping of the composite's surface. This provides a visual representation of the distribution of different elements, such as calcium and phosphorus from the phosphate compound, within the composite structure. researchgate.net This information is critical for correlating the microstructure with the material's performance. For example, in composites designed for biomedical applications, understanding the distribution of calcium and phosphate is key to predicting their bioactivity and ion release characteristics.

Applications in Advanced Materials Science and Engineering

Phosphoric Acid Disodium (B8443419) Dodecahydrate as a Phase Change Material (PCM)

Disodium hydrogen phosphate (B84403) dodecahydrate (Na₂HPO₄·12H₂O), hereafter referred to as DHPD, is recognized as a promising inorganic phase change material (PCM) for low-temperature thermal energy storage. researchgate.net Its appeal lies in a phase transition temperature of approximately 35°C and a high latent heat of fusion, which is reported to be around 256.60 kJ/kg. researchgate.netacs.org These properties make it suitable for applications such as passive building thermal management and solar energy storage. scribd.comosti.govpurdue.edu However, like many salt hydrates, the practical application of pure DHPD is hindered by significant drawbacks, including a high degree of supercooling, phase separation upon melting, and low thermal conductivity. researchgate.netacs.org These challenges necessitate the development of composite materials and the inclusion of various additives to enhance its performance and stability.

Supercooling is a major issue where the material cools below its freezing point without solidifying, delaying the release of stored latent heat. tandfonline.com Reducing this effect is critical for the reliable operation of any thermal energy storage system based on DHPD.

To combat supercooling, heterogeneous nucleating agents are introduced to provide sites that promote crystal formation. Research has identified several effective agents for a DHPD matrix. One study demonstrated that the addition of 4% sodium metasilicate (B1246114) nonahydrate by mass fraction successfully reduced the supercooling degree of DHPD from a significant 12°C down to just 0.5°C. asme.org In another approach, sodium thiosulfate (B1220275) pentahydrate (STP) was used as a nucleating agent for DHPD, creating a modified PCM with an extremely low supercooling degree of 1.1°C. researchgate.net Alumina (B75360) has also been investigated as an effective nucleating agent; adding 5.3 wt% alumina to a DHPD composite reduced the supercooling temperature to 1.4°C. researchgate.net These findings highlight that the careful selection of a nucleating agent with a compatible crystal structure is a highly effective strategy for mitigating supercooling in DHPD.

Table 1: Efficacy of Nucleating Agents in Reducing Supercooling of DHPD

| Nucleating Agent | Concentration (wt%) | Initial Supercooling (°C) | Final Supercooling (°C) | Source(s) |

|---|---|---|---|---|

| Sodium Metasilicate Nonahydrate | 4% | 12 | 0.5 | asme.org |

| Sodium Thiosulfate Pentahydrate (STP) | Not Specified | >10 | 1.1 | researchgate.net |

In the context of PCMs, crystallization inhibition does not refer to preventing the desired phase change but rather to controlling crystal growth to prevent phase separation and ensure long-term cyclic stability. Phase separation occurs when the anhydrous salt settles out from the aqueous solution during melting, leading to an irreversible loss of heat storage capacity. acs.org

Thickening agents are commonly used additives that increase the viscosity of the molten salt hydrate (B1144303), thereby physically preventing the segregation of its components. Studies have shown that using 5% xanthan gum as a thickener imparts good cycle stability to DHPD composites. asme.org Similarly, a combination of sodium carboxymethyl cellulose (B213188) (CMC) and poly(vinylpyrrolidone) (PVP) has been successfully used to suppress phase separation in DHPD systems. researchgate.net In one investigation, the addition of 5% xanthan gum combined with 2% CMC was found to reduce the supercooling of DHPD to 1.6°C even without a separate nucleating agent, demonstrating that these additives can also influence nucleation behavior while primarily ensuring the material's structural integrity over repeated melting and freezing cycles. mdpi.com

The inherently low thermal conductivity of DHPD (around 0.4-0.5 W/(m·K)) impedes the rate at which thermal energy can be charged and discharged, limiting its efficiency in practical applications. researchgate.net To overcome this, high-conductivity materials are integrated into the DHPD matrix.

Carbon-based nanomaterials such as multiwalled carbon nanotubes (MWCNTs), graphene nanoplatelets (GNPs), and expanded graphite (B72142) (EG) are excellent candidates for enhancing thermal conductivity due to their exceptional intrinsic thermal properties. researchgate.net

Research into a composite of DHPD modified with CMC, alumina, and PVP showed that the further addition of MWCNTs improved the thermal stability and conductivity of the system. researchgate.netacs.org The porous structure of the MWCNTs also helped to confine the DHPD during phase transitions, which restrained phase separation and led to an increase in the effective latent heat compared to the pure material after cycling. researchgate.net In other work, expanded graphite was added to a DHPD-STP composite, which greatly improved its form stability and thermal conductivity. osti.govresearchgate.net The use of Graphene Oxide (GO) has also been explored, with results indicating that even a low weight fraction of GO can improve the thermal energy storage and stability of DHPD composites by improving the encapsulation of the salt hydrate within a porous support matrix. purdue.edumdpi.com

Table 2: Effect of Carbon-Based Additives on DHPD Composite Properties

| Additive | Supporting Matrix | Key Improvement(s) | Source(s) |

|---|---|---|---|

| Multiwalled Carbon Nanotubes (MWCNTs) | DHPD-CAP (CMC, Al₂O₃, PVP) | Improved thermal conductivity and stability; increased latent heat after cycling. | researchgate.netacs.org |

| Expanded Graphite (EG) | DHPD-STP | Greatly improved form stability and thermal conductivity. | researchgate.net |

While direct studies focusing on DHPD as the primary PCM within a metal foam matrix are not prominent, extensive research on similar salt hydrates demonstrates the viability of this approach. For instance, composites using copper foam have been shown to increase the effective thermal conductivity of a Sodium Acetate (B1210297) Trihydrate (SAT) PCM by as much as 388%. In those particular studies, DHPD itself was coated onto the metal foam to serve as a nucleating agent for the SAT, confirming the compatibility of DHPD with metal surfaces and its role in the composite system's favorable heat transfer dynamics. Given the significant performance gains seen in these closely related systems, the integration of DHPD into a metal foam skeleton represents a promising pathway for developing high-performance thermal energy storage materials. scribd.com

Development of Shape-Stabilized and Leakage-Resistant PCM Systems

A critical aspect of utilizing disodium phosphate dodecahydrate as a PCM is the development of shape-stabilized composites that prevent the leakage of the salt hydrate when it melts. This is essential for ensuring the material's long-term reliability and performance in thermal energy storage systems.

To counteract leakage and improve handling, disodium phosphate dodecahydrate is often incorporated into porous support materials. These matrices use capillary action and surface tension to confine the molten salt, creating a form-stable composite PCM. nih.gov

Expanded Graphite (EG): EG is a highly effective support material due to its porous, worm-like structure, high thermal conductivity, and excellent chemical stability. nih.govresearchgate.netbohrium.com When disodium phosphate dodecahydrate is impregnated into an EG matrix, the resulting composite demonstrates significantly improved thermal conductivity and leakage prevention. nih.govresearchgate.net For instance, a composite of disodium phosphate dodecahydrate and lauric-palmitic acid supported by EG was found to have a thermal conductivity of 1.361 W/(m·K) and maintained good thermal stability even after 1000 melting/solidification cycles. researchgate.net The porous network of EG effectively encapsulates the PCM, preventing leakage during the solid-liquid phase transition. nih.govresearchgate.net Studies have shown that EG can hold a high mass fraction of the PCM while maintaining shape stability. bohrium.com

Mesoporous Silica (B1680970) (SiO₂): Colloidal silicon dioxide is another viable supporting carrier for disodium phosphate dodecahydrate-based PCMs. researchgate.net In a study involving a eutectic mixture of disodium phosphate dodecahydrate and dipotassium (B57713) hydrogen phosphate trihydrate, SiO₂ was used to adsorb the eutectic salt. The resulting composite PCM, containing up to 70% of the eutectic salt, showed successful containment and good thermal properties. researchgate.net The high surface area and porous nature of mesoporous silica effectively confine the molten salt, preventing leakage. researchgate.net

Expanded Perlite (B1173460) (EP): Expanded perlite is a lightweight, porous volcanic glass that can serve as a host matrix for PCMs. sciepublish.comresearchgate.net While specific studies on its combination with pure disodium phosphate dodecahydrate are limited, research on paraffin-based PCMs demonstrates the principle. By impregnating paraffin (B1166041) into hydrophobic-coated expanded perlite, a form-stable composite was created that resisted leakage, even when integrated into cementitious materials. researchgate.net This technique of using porous minerals to create shape-stabilized composites is directly applicable to hydrated salts like disodium phosphate dodecahydrate. researchgate.net

Silica Aerogel: Silica aerogels are highly porous, low-density materials with a large internal surface area, making them excellent candidates for encapsulating PCMs. Although detailed research focusing solely on disodium phosphate dodecahydrate within silica aerogels is not extensively documented in the provided sources, the fundamental principle of using porous networks to prevent PCM leakage is well-established. bham.ac.uk

The table below summarizes the properties of composite PCMs utilizing various porous matrices.

| Porous Matrix | PCM System | Key Findings | Reference |

|---|---|---|---|

| Expanded Graphite (EG) | Disodium phosphate dodecahydrate-lauric-palmitic acid | Thermal conductivity of 1.361 W/(m·K); good thermal stability after 1000 cycles. | researchgate.net |

| Mesoporous Silica (SiO₂) | Na₂HPO₄·12H₂O - K₂HPO₄·3H₂O Eutectic | Maximum PCM content of 70%; good thermal reliability and stability. | researchgate.net |

| Expanded Graphite (EG) | Sodium Carbonate Decahydrate (B1171855) - Disodium Hydrogen Phosphate Dodecahydrate Eutectic | Prevents leakage, decreases supercooling, and improves thermal conductivity. Latent heat of 196.2 J/g. | nih.gov |

| Expanded Perlite (EP) | Paraffin (Illustrative Example) | Hydrophobic coating on EP prevented PCM leakage when integrated into concrete. | researchgate.net |

Thickening and gelling agents are additives that create a three-dimensional network within the hydrated salt, increasing its viscosity and preventing the incongruent melting that leads to phase separation. bham.ac.uk This ensures that the components of the PCM remain homogeneously distributed, which is crucial for stable and repeatable thermal cycling. nih.govresearchgate.net

Carboxymethyl Cellulose (CMC): CMC is a commonly used thickening agent. Studies have shown that adding a small percentage of CMC to hydrated salt PCMs can effectively form a gel, preventing phase separation. bham.ac.ukresearchgate.net For instance, adding 0.5 wt% of CMC as a thickener to sodium acetate trihydrate (with disodium phosphate dodecahydrate acting as a nucleator) was found to be optimal for avoiding phase separation. researchgate.net Another study configured a stable PCM by combining disodium phosphate dodecahydrate with CMC, aluminum oxide, and polyvinylpyrrolidone (B124986) to successfully suppress supercooling and phase separation. nih.gov

Gelatin: Gelatin is another effective gelling agent that can restrain phase stratification in hydrated salt systems. researchgate.net

Sodium Alginate: A novel gelling method using sodium alginate grafted with sodium acrylate (B77674) has been shown to stabilize disodium phosphate dodecahydrate. nih.gov

The addition of these agents is a key strategy to ensure that the material melts and solidifies congruently, thereby maintaining its heat storage capacity over many cycles. nih.govresearchgate.net

Engineering Eutectic Systems for Tunable Phase Transition Temperatures

While disodium phosphate dodecahydrate has a fixed melting point of around 35°C, many applications require different operating temperatures. nih.govresearchgate.net By mixing it with other hydrated salts, it is possible to form eutectic systems. A eutectic mixture is a blend of substances that melts and solidifies at a single, sharp temperature that is lower than the melting points of the individual components. This allows for the precise tuning of the phase transition temperature for specific thermal applications. researchgate.netelsevierpure.com

Researchers have formulated and characterized various eutectic mixtures involving disodium phosphate dodecahydrate.

Sodium Carbonate Decahydrate and Disodium Hydrogen Phosphate Dodecahydrate (SCD-DHPD): This is a well-studied binary eutectic system. nih.govresearchgate.netelsevierpure.com Experimental studies have determined that the eutectic mixture forms at a specific composition, exhibiting a melting point significantly different from its constituents. elsevierpure.com One study found the eutectic melting temperature to be 26.2°C with a composition of 68 wt% SCD and 32 wt% DHPD, yielding a latent heat of 210.6 J/g. researchgate.net Another investigation reported a phase change point of 23.5°C and a latent heat of 196.2 J/g for the eutectic encapsulated in expanded graphite. nih.gov These eutectics are characterized using techniques like Differential Scanning Calorimetry (DSC) to determine phase change temperatures and latent heat, X-ray Diffraction (XRD) to analyze crystal structure, and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm chemical compatibility. nih.govresearchgate.net

Disodium Phosphate Dodecahydrate and Dipotassium Hydrogen Phosphate Trihydrate (DHPD-DHPT): A series of eutectic hydrated salts were prepared by mixing DHPD with DHPT in various proportions. It was observed that as the content of DHPT increased, both the phase transition temperature and the melting enthalpy of the eutectic mixture decreased gradually, demonstrating the tunability of the system. researchgate.net

The composition of the eutectic mixture is optimized to achieve a phase transition temperature tailored for a specific use, such as thermal energy regulation in buildings. nih.govresearchgate.net For low-temperature applications like building cooling, a eutectic with a melting point in the range of 23-28°C is desirable. nih.govresearchgate.netasme.org

By adjusting the molar fraction or weight percentage of disodium phosphate dodecahydrate relative to the other salt components, the melting point can be precisely controlled. researchgate.netelsevierpure.com For example, in the SCD-DHPD system, the eutectic composition was estimated to be a mole fraction of 0.37 to 0.40 of disodium phosphate dodecahydrate, resulting in a melting point of 298 K (25°C). elsevierpure.com This optimization allows for the design of PCMs that absorb and release heat at the most effective temperature for maintaining thermal comfort or managing industrial processes.

| Eutectic System Components | Composition | Melting Point (°C) | Latent Heat (J/g) | Target Application | Reference |

|---|---|---|---|---|---|

| Sodium Carbonate Decahydrate (SCD) & Disodium Hydrogen Phosphate Dodecahydrate (DHPD) | 68 wt% SCD, 32 wt% DHPD | 26.2 | 210.6 | Building thermal regulation | researchgate.net |

| SCD & DHPD (in Expanded Graphite) | Not specified | 23.5 | 196.2 | Building thermal regulation | nih.gov |

| SCD & DHPD | 32 wt% SCD, 52 wt% DHPD (+ 12% EG, 4% Borax) | 28 | 167 | Building heating and cooling | asme.org |

| Disodium Phosphate Dodecahydrate (DHPD) & Dipotassium Hydrogen Phosphate Trihydrate (DHPT) (in SiO₂) | 3% DHPT | 26.5 | 145.3 | Building energy conservation | researchgate.net |

Assessment of Thermal Reliability and Long-Term Cycling Stability in PCM Applications

For a PCM to be commercially viable, it must exhibit stable thermal properties over thousands of charge-discharge cycles. nih.govosti.gov The assessment of thermal reliability involves subjecting the PCM composite to repeated heating and cooling cycles and measuring any changes in its thermophysical properties, such as melting temperature and latent heat of fusion. nih.govdoaj.org

Numerous studies have confirmed the long-term stability of disodium phosphate dodecahydrate-based composites:

A shape-stabilized composite demonstrated good stability after 200 thermal cycles . repec.org

A composite of DHPD-CAP/MWCNT showed almost no attenuation in its latent heat (214.65 J/g) after 200 cycles , highlighting its outstanding thermal stability. nih.gov

A eutectic system of sodium sulfate (B86663) decahydrate and disodium phosphate dodecahydrate showed no loss in energy storage performance after 150 cycles . asme.org

A novel organic-inorganic composite (D-LA-PAPCM/EG) containing disodium phosphate dodecahydrate exhibited good thermal stability after 1000 cycles . researchgate.net

In a particularly rigorous test, a preform-type expanded graphite/paraffin wax composite (illustrating the robustness of the EG matrix) showed negligible fading in thermal conductivity and a reduction in latent heat of less than 10% after 10,000 thermal cycles . osti.gov

These long-term cycling tests prove that when properly encapsulated in a stable matrix or formulated with gelling agents, disodium phosphate dodecahydrate can function as a reliable thermal energy storage material, overcoming its inherent issues of phase separation and degradation. nih.govresearchgate.netrepec.org

Role in Buffer Systems and Chemical Reagents

As a salt of a weak acid (phosphoric acid), disodium hydrogen phosphate is a cornerstone component of many buffer systems. chemicalbook.comguidechem.com Its ability to maintain stable pH levels is critical in numerous chemical and biological processes. sarchemlabs.comatamanchemicals.com

Phosphoric acid disodium dodecahydrate is widely employed as a buffering agent to precisely regulate and maintain pH in a variety of settings. sarchemlabs.comatamanchemicals.com In aqueous solutions, the dibasic phosphate ion (HPO₄²⁻) exists in equilibrium with the monobasic phosphate ion (H₂PO₄⁻). This equilibrium is governed by the second dissociation constant (pKa₂) of phosphoric acid, which is approximately 6.83 at 25 °C. echemi.com This makes phosphate buffers highly effective at maintaining a pH near neutral, a requirement for many biochemical and physiological experiments. sigmaaldrich.com

In laboratory research, particularly in molecular biology and biochemistry, phosphate-buffered saline (PBS) is a ubiquitous solution that uses disodium phosphate to provide a stable chemical environment for cells and proteins. chemicalbook.com The pH of an aqueous solution of disodium hydrogen phosphate is moderately basic, typically falling between 8.0 and 11.0. wikipedia.org This characteristic is crucial for its function in various applications, from downstream processing in biopharmaceuticals to chemical reactions that require stable alkaline conditions. sigmaaldrich.compharmaexcipients.com

Industrially, it is used for pH control in water treatment processes, where it acts as a corrosion inhibitor, and in the manufacturing of various products where pH stability is essential for product quality and consistency. gjphosphate.comatamanchemicals.com

Interactive Table: pH of Disodium Hydrogen Phosphate Aqueous Solutions

This table illustrates the pH of the compound at different concentrations, demonstrating its alkaline nature in solution.

| Concentration | pH Range | Source(s) |

| 1% Solution | 8.8 - 9.2 | guidechem.com |

| 3.5% Solution | 9.0 - 9.4 | chemical-sales.com |

| 50 g/L (5%) Solution | 9.0 - 9.3 | sigmaaldrich.comsigmaaldrich.com |

Precursor Material in Advanced Inorganic Synthesis

Beyond its role in pH control, this compound serves as a vital precursor, providing the phosphate ions necessary for the synthesis of more complex inorganic materials.

This compound is a key reactant in the synthesis of hydroxyapatite (B223615) (HAp), a calcium phosphate ceramic with a chemical composition very similar to that of human bone and teeth. nih.govresearchgate.net This similarity makes HAp an excellent biomaterial for applications in orthopaedic and dental implants. nih.gov

One of the most common methods for synthesizing HAp is wet chemical precipitation. researchgate.netyoutube.com In this process, an aqueous solution containing a calcium source, such as calcium nitrate (B79036) or calcium chloride, is mixed with a phosphate source, which is often a solution of disodium hydrogen phosphate. youtube.com The reaction is performed under controlled conditions of pH and temperature to precipitate HAp crystals. youtube.com The chemical equation for this reaction is:

10 Ca²⁺ + 6 HPO₄²⁻ + 8 OH⁻ → Ca₁₀(PO₄)₆(OH)₂ + 6 H₂O

The use of Na₂HPO₄ solutions has been shown to influence the kinetics of HAp formation, with studies indicating that it can accelerate the reaction compared to synthesis in pure water. nih.gov The choice of phosphate precursor and the pH of the reaction mixture can significantly affect the properties of the resulting biomaterial, including its particle size and crystallinity. For instance, research comparing different phosphate sources has shown that the resulting pH of the HAp powder can vary, which in turn affects its properties, such as the absorption of carbonate ions into the crystal lattice. The precise control over pH afforded by phosphate buffer systems is also critical when creating calcium phosphate cements (CPCs), as the final pH of the material affects its resorption rate and its compatibility with incorporated biological factors. nih.gov

Interactive Table: Research Findings in Hydroxyapatite (HAP) Synthesis

This table summarizes how different phosphate precursors can affect the final properties of synthesized HAp.

| Phosphate Precursor | Calcium Source | Resulting HAp pH | Resulting Crystallite Size (nm) | Source(s) |

| (NH₄)₂HPO₄ (Diammonium hydrogen phosphate) | Calcium Acetate (from eggshells) | ~5.6 (Acidic) | 37.79 | |

| Na₃PO₄·12H₂O (Trisodium phosphate dodecahydrate) | Calcium Acetate (from eggshells) | ~11 (Alkaline) | 28.7 |

Computational and Theoretical Investigations of Phosphoric Acid Disodium Dodecahydrate

Molecular Dynamics Simulations for Hydration Structure and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the structure and dynamics of materials at an atomic scale. For phosphoric acid disodium (B8443419) dodecahydrate (Na₂HPO₄·12H₂O), MD simulations provide critical insights into the arrangement and movement of the twelve water molecules of hydration surrounding the disodium hydrogen phosphate (B84403) ions.

Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanics, have been extensively used to study the hydration of various phosphate species in aqueous solutions, including the hydrogen phosphate anion (HPO₄²⁻). researchgate.netresearchgate.net These studies reveal that the phosphate ion acts as a strong "kosmotrope" or structure-maker, meaning it organizes and strengthens the hydrogen-bonding network of the surrounding water molecules. researchgate.net The simulations show a well-defined hydration shell structure. The oxygen atoms of the phosphate group form strong hydrogen bonds with the surrounding water molecules.

The dynamics of the hydration shell are significantly slower compared to bulk water. researchgate.net The water molecules in the immediate vicinity of the ion (the first hydration shell) exhibit slower translational and rotational motion due to the strong electrostatic interactions and hydrogen bonding with the HPO₄²⁻ anion. researchgate.netnih.gov MD simulations can quantify these dynamics by calculating properties like the self-diffusion coefficient of water and the residence time of water molecules within the hydration shells.

Simulations also elucidate the vibrational properties of the hydrated ion. The O-H bonds of water molecules that are hydrogen-bonded to the phosphate ion show a distinct red shift in their vibrational frequencies compared to bulk water, a finding consistent with experimental results. researchgate.netresearchgate.net This shift is a direct consequence of the strong interaction between the ion and the water molecules. The detailed picture provided by MD simulations is crucial for understanding the stability of the dodecahydrate crystal structure and the mechanisms of its dehydration.

Table 1: Representative Data from MD Simulations of Phosphate Hydration

| Parameter | First Hydration Shell | Bulk Water |

| Average Water Residence Time (ps) | 50 - 100 | 2 - 5 |

| Water Self-Diffusion Coefficient (10⁻⁵ cm²/s) | ~1.5 | ~2.3 |

| Hydrogen Bond Lifetime (ps) | 2.2 - 2.8 | ~1.0 |

Note: Data are illustrative, based on simulations of phosphate ions in aqueous solutions.

Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions

Quantum chemical calculations, also known as electronic structure calculations, employ the principles of quantum mechanics to determine the electronic wavefunction of a molecule or crystal. northwestern.edu These methods provide fundamental information about molecular geometry, bond energies, electronic properties, and intermolecular forces, which are essential for a complete understanding of phosphoric acid disodium dodecahydrate.

For this compound, methods like Density Functional Theory (DFT) can be used to optimize the crystal structure, predicting precise bond lengths, bond angles, and the positions of all atoms, including those in the water molecules. lsu.edu This allows for a detailed analysis of the hydrogen-bonding network that stabilizes the dodecahydrate form. The calculations can determine the strength of individual hydrogen bonds between the water molecules, the phosphate anion, and the sodium cations.

Furthermore, quantum chemical calculations can elucidate the electronic properties of the compound. By computing the distribution of electron density, one can determine partial atomic charges and bond orders. northwestern.edu This reveals the nature of the ionic and covalent interactions within the crystal. For instance, such calculations can quantify the charge transfer that occurs between the phosphate anion and the surrounding water molecules, a phenomenon noted in simulations of similar hydrated species. researchgate.net

The results of these calculations, such as interaction energies and potential energy surfaces, serve as a foundation for developing accurate force fields used in the large-scale molecular dynamics simulations described in the previous section. lsu.edu They also allow for the prediction of various spectroscopic properties (e.g., vibrational frequencies for IR and Raman spectroscopy), which can be directly compared with experimental data to validate the computational model. lsu.edu

Table 2: Illustrative Intermolecular Interaction Energies from Quantum Chemical Calculations

| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| HPO₄²⁻ --- H₂O | Hydrogen Bond / Ion-Dipole | -15 to -25 |

| Na⁺ --- H₂O | Ion-Dipole | -10 to -15 |

| H₂O --- H₂O | Hydrogen Bond | -4 to -6 |

Note: Values are representative and depend on the specific geometry and computational method.

Thermodynamic Modeling of Phase Equilibria in Multi-Component Systems

Thermodynamic modeling is essential for describing and predicting the phase behavior of this compound, particularly its solid-liquid and solid-solid phase transitions. This compound is notable for its use as a phase change material (PCM) for thermal energy storage, making the study of its phase equilibria critically important. researchgate.net

Models can predict the conditions of temperature, pressure, and composition under which the dodecahydrate form is stable relative to other hydrate (B1144303) forms (e.g., heptahydrate, dihydrate, or the anhydrous salt) or its aqueous solution. The phase transitions involve significant latent heat, which is the basis for its application in thermal energy storage. researchgate.net Thermodynamic models aim to accurately represent the Gibbs energy of each possible phase, with the most stable phase at any given condition being the one with the lowest Gibbs energy.

For multi-component systems, such as mixtures of the salt with other compounds to create eutectic PCMs, thermodynamic models like CALPHAD (Calculation of Phase Diagrams) are employed. These models use mathematical descriptions of the Gibbs energy for each phase, with parameters fitted from experimental data (like melting temperatures and enthalpies) and theoretical calculations. This approach allows for the construction of phase diagrams that map out the stable phases across a range of compositions and temperatures. google.com

In the context of confinement, such as within the pores of a supporting material, the thermodynamic properties can change. nih.gov Thermodynamic models for confined systems account for surface and interfacial energy effects, which can shift phase transition temperatures and alter the stability of the hydrate. nih.gov

Table 3: Thermodynamic Properties for Phase Change of Na₂HPO₄·12H₂O

| Property | Value |

| Melting Temperature (°C) | ~35 |

| Latent Heat of Fusion (J/g) | 250 - 280 |

| Solid Phase | Na₂HPO₄·12H₂O |

| Liquid Phase | Na₂HPO₄ in aqueous solution |

Note: Values can vary slightly based on purity and experimental conditions.

Kinetic Modeling of Solidification and Dehydration Processes

While thermodynamics determines if a process like solidification or dehydration can occur, kinetics describes how fast it occurs. Kinetic modeling of this compound focuses on the rates and mechanisms of its phase transitions, which are often complex and can exhibit phenomena like supercooling and incongruent melting.

Solidification: The crystallization of Na₂HPO₄·12H₂O from a melt or solution is a key process for its application as a PCM. Kinetic models, often based on classical nucleation theory, are used to describe the rate of formation of crystal nuclei and their subsequent growth. These models incorporate parameters such as the degree of supercooling, viscosity of the melt, and the interfacial energy between the solid and liquid phases. Molecular dynamics simulations can also provide insights into the molecular-level events during the initial stages of crystallization, helping to inform and parameterize larger-scale kinetic models. gfz-potsdam.de

Dehydration: The loss of water of hydration is another critical kinetic process. The dehydration of the dodecahydrate to lower hydrates or the anhydrous form can be modeled using solid-state reaction kinetics. Models such as the pseudo-second-order kinetic model or diffusion-controlled models are applied to experimental data (e.g., from thermogravimetric analysis) to determine the rate constants and activation energy of the dehydration steps. nih.gov The activation energy, in particular, provides a quantitative measure of the thermal energy barrier that must be overcome for the dehydration reaction to proceed. nih.gov These models help predict the stability of the hydrate under different temperature and humidity conditions.

Table 4: Parameters in Kinetic Modeling of Phase Transitions

| Process | Key Model Parameters | Typical Focus of Study |

| Solidification | Nucleation Rate, Crystal Growth Rate, Supercooling | Preventing phase separation, enhancing crystallization for PCM applications |

| Dehydration | Rate Constant (k), Activation Energy (Ea), Reaction Order | Predicting shelf-life, understanding thermal stability |

Future Research Directions and Emerging Applications

Development of Novel Composite Architectures for Enhanced Functionality

A primary area of research focuses on the development of novel composite materials to address the inherent challenges of using pure disodium (B8443419) phosphate (B84403) dodecahydrate, such as phase segregation and supercooling. By embedding the salt hydrate (B1144303) within a stabilizing matrix, its thermal and physical properties can be significantly enhanced.

Recent studies have explored a variety of materials to create these composite architectures. For instance, the incorporation of disodium phosphate dodecahydrate into a hydrogel composite has been proposed as a method to eliminate its drawbacks, leading to superior thermal storage properties and non-leakage characteristics. energy.gov Another approach involves the creation of form-stable composite phase change materials (PCMs). In one such study, a novel composite was prepared by combining disodium phosphate dodecahydrate with sodium thiosulfate (B1220275) pentahydrate as a nucleating agent and then embedding it in expanded graphite (B72142) (EG) . researchgate.net This resulted in a material with a suitable phase transition temperature for building thermal management, excellent phase change enthalpy, and a very low degree of supercooling. researchgate.net The addition of EG also markedly improved the form and cycle stability of the composite. researchgate.net

Further research has investigated the use of attapulgite clay (ATC) to create shape-stabilized composites. researchgate.net These composites prevent the leakage of the liquid PCM and have shown good physicochemical compatibility and thermal durability. researchgate.net The development of unique three-dimensional continuous porous structures, such as those derived from lignin, has also shown promise for encapsulating PCMs like disodium phosphate dodecahydrate, achieving high loading capacities and excellent thermal reliability. researchgate.net

A project supported by the U.S. Department of Energy aims to discover low-cost, high-volumetric-density salt hydrate eutectic PCMs and introduce a high-thermal-conductivity matrix to reduce the time constant for energy storage. energy.gov This research includes the use of microencapsulation and shape stabilization techniques to maintain stable melting behavior over the material's lifetime. energy.gov One innovative approach within this project is the development of thermoreversible salt hydrate "salogels" for shape stabilization. energy.gov

| Composite Material Component | Purpose/Enhancement | Key Findings |

| Hydrogel | Eliminate leakage, improve thermal properties | Creates a non-leakage composite with superior thermal storage. energy.gov |

| Expanded Graphite (EG) | Improve form and cycle stability, reduce supercooling | Results in a stable composite with high phase change enthalpy and low supercooling. researchgate.net |

| Attapulgite Clay (ATC) | Shape stabilization, prevent leakage | Produces a composite with good physicochemical compatibility and thermal durability. researchgate.net |

| Porous Lignin Structures | High PCM loading, thermal reliability | Achieves high encapsulation capacity and maintains stability over many cycles. researchgate.net |

| High-Conductivity Matrix | Reduce energy storage time constant | Aims to decrease the time for charging and discharging the thermal energy. energy.gov |

| Thermoreversible Salogels | Shape stabilization | An innovative method to maintain the form of the salt hydrate PCM. energy.gov |

Advanced In-situ Characterization Techniques for Real-time Process Monitoring

To fully understand and optimize the performance of disodium phosphate dodecahydrate and its composites, advanced characterization techniques that allow for real-time monitoring of the phase transition process are crucial. These in-situ methods provide insights into the dynamic changes occurring within the material as it absorbs and releases heat.

In-situ Raman spectroscopy is emerging as a powerful, non-invasive tool for monitoring mineral transformations with high temporal resolution. nih.gov This technique can track the changes in the molecular vibrations of the phosphate ions and water molecules during the phase change, offering a near-continuous view of the crystallization and melting processes. nih.gov Studies on other phosphate systems have successfully used in-situ Raman spectroscopy to monitor pressure-induced phase transformations, demonstrating its applicability to understanding the structural changes in these materials under different conditions. osti.govresearchgate.net

Time-resolved X-ray diffraction (XRD) is another advanced technique that allows for the direct observation of structural changes during a phase transition. nih.gov By using a pump-probe setup, researchers can initiate the phase change (e.g., with a laser pulse) and then use XRD to probe the crystal structure at various time delays. This provides direct evidence of the transformation and its kinetics. nih.gov While applied to other materials, this technique holds significant potential for studying the rapid melting and solidification of disodium phosphate dodecahydrate. The use of X-ray computed tomography (XCT) is also being explored to measure the volumetric liquid fraction during the solid-liquid phase change in salt hydrates, which is a direct indicator of the state of charge of a thermal energy storage system. unipd.it

Neutron scattering techniques offer a unique window into the hydration and dehydration processes that are central to the function of salt hydrates. rsc.orgpsu.edu Because neutrons are particularly sensitive to the location and movement of hydrogen atoms, quasi-elastic neutron scattering (QENS) can be used to study the dynamics of water molecules within the crystal lattice and during phase transitions. nist.gov Studies on various phosphate ions in aqueous solutions have used neutron diffraction with isotopic substitution (NDIS) to determine the detailed structure of water around the phosphate anions. rsc.orgpsu.edu Applying these advanced neutron scattering techniques to disodium phosphate dodecahydrate could provide unprecedented detail on the role of water in its phase change behavior.

| Characterization Technique | Information Gained | Relevance to Disodium Phosphate Dodecahydrate |

| In-situ Raman Spectroscopy | Real-time monitoring of molecular vibrations and phase transitions. nih.gov | Can track the changes in the phosphate and water molecules during melting and solidification, providing kinetic data. nih.govosti.govresearchgate.net |

| Time-resolved X-ray Diffraction (XRD) | Direct observation of crystal structure changes during phase transitions. nih.gov | Can visualize the transformation between the solid and liquid phases and identify any intermediate structures. nih.gov |

| X-ray Computed Tomography (XCT) | Measurement of volumetric liquid fraction during phase change. unipd.it | Provides a direct measure of the energy stored in the PCM. unipd.it |

| Neutron Scattering (QENS, NDIS) | Detailed information on the structure and dynamics of water molecules. rsc.orgpsu.edunist.gov | Crucial for understanding the hydration and dehydration mechanisms that govern the phase change in salt hydrates. rsc.orgpsu.edu |

Sustainability Considerations in the Production and Lifecycle of Dodecahydrate-based Materials

As with any material being considered for widespread application, a thorough understanding of the sustainability of disodium phosphate dodecahydrate-based materials is essential. This includes evaluating the environmental impact of its production, its performance and longevity during its use phase, and the possibilities for recycling or disposal at the end of its life.

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process. mdpi.com Recent reviews of LCAs for thermal energy storage (TES) systems have highlighted the importance of considering the entire lifecycle, from raw material extraction to end-of-life. mdpi.com For salt hydrate PCMs like disodium phosphate dodecahydrate, the production process begins with the mining of phosphate rock. The environmental impacts associated with mining and subsequent chemical processing to produce phosphoric acid and then the disodium phosphate salt must be considered.

A key advantage of inorganic salt hydrates over organic PCMs (like paraffins) is that their production is not based on fossil fuels. mdpi.com This can lead to a lower environmental impact during the manufacturing stage. Research has also pointed to the potential for recycling phosphorus from urban sinks, such as sewage sludge and incinerated municipal solid waste, which could provide a more sustainable source for phosphate-based materials in the future.

Corrosion of container materials is another important lifecycle consideration for salt hydrates, as it can affect the longevity of the TES system and potentially lead to leakage of the PCM into the environment. phasechange.com Future research will need to focus on developing robust encapsulation and containment strategies to ensure the long-term, safe operation of dodecahydrate-based materials.

Integration of Dodecahydrate-based PCMs in Smart Energy Management Systems and Building Technologies

The integration of disodium phosphate dodecahydrate-based PCMs into smart energy management systems and advanced building technologies represents a significant emerging application. These systems aim to optimize energy use, reduce peak electricity demand, and improve thermal comfort in a dynamic and intelligent manner.

In buildings, these PCMs can be incorporated into various components, including walls, floors, and ceilings, to increase the thermal mass. energy.gov During the day, as the building heats up, the PCM melts, absorbing and storing excess thermal energy. phasechange.com This helps to keep the indoor temperature from rising excessively. At night, as the building cools, the PCM solidifies, releasing the stored heat and maintaining a more stable and comfortable indoor temperature. phasechange.com This passive temperature regulation can significantly reduce the load on heating, ventilation, and air-conditioning (HVAC) systems. uaeu.ac.ae